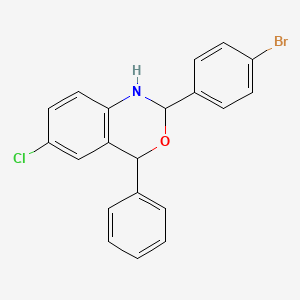
3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidin-4-one est un composé hétérocyclique qui présente un cycle thiazolidinone substitué par un groupe cyclohexyle et un groupe nitrophényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidin-4-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la cyclohexylamine avec le 4-nitrobenzaldéhyde pour former un intermédiaire imine, qui subit ensuite une cyclisation avec l'acide thioglycolique pour donner le composé thiazolidinone souhaité. La réaction est généralement effectuée sous reflux en présence d'un solvant approprié tel que l'éthanol ou le méthanol.
Méthodes de production industrielle
La production industrielle de la 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidin-4-one peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.
Réduction : Le cycle thiazolidinone peut être réduit en un cycle thiazolidine.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de 3-Cyclohexyl-2-(4-aminophényl)-1,3-thiazolidin-4-one.
Réduction : Formation de 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidine.
Substitution : Formation de diverses thiazolidinones substituées en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as an antimicrobial and anticancer agent.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne peut être attribuée à sa capacité à perturber les membranes cellulaires bactériennes ou à inhiber les enzymes essentielles. Dans le contexte de l'activité anticancéreuse, le composé peut induire l'apoptose ou inhiber la prolifération cellulaire en ciblant des voies de signalisation spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Cyclohexyl-2-(4-aminophényl)-1,3-thiazolidin-4-one
- 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidine
- 3-Cyclohexyl-2-(4-chlorophényl)-1,3-thiazolidin-4-one
Unicité
La 3-Cyclohexyl-2-(4-nitrophényl)-1,3-thiazolidin-4-one est unique en raison de la présence à la fois d'un groupe cyclohexyle et d'un groupe nitrophényle, qui confèrent des propriétés chimiques et biologiques spécifiques. La combinaison de ces substituants peut améliorer la stabilité, la réactivité et les effets thérapeutiques potentiels du composé par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C15H18N2O3S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
3-cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2O3S/c18-14-10-21-15(16(14)12-4-2-1-3-5-12)11-6-8-13(9-7-11)17(19)20/h6-9,12,15H,1-5,10H2 |
Clé InChI |
QVHCHTNCTBYPLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)

![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![2-[(Butan-2-ylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11682315.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)quinazolin-4(3H)-one](/img/structure/B11682320.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682334.png)
![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)
